molecular formula C15H19NO3S B3005801 N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)pivalamide CAS No. 2034568-68-6

N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)pivalamide

Cat. No. B3005801
M. Wt: 293.38
InChI Key: PZEXGURVNPSLDX-UHFFFAOYSA-N
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Description

The compound N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)pivalamide is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and their chemical behavior, which can be used to infer some aspects of the compound . For instance, the presence of a furan moiety is common in the compounds studied, which is known for its reactivity and potential biological activity .

Synthesis Analysis

The synthesis of related compounds involves the use of lithiation reactions, as described in the first paper, where N-[2-(4-methoxyphenyl)ethyl]pivalamide is lithiated and then reacted with various electrophiles . This suggests that a similar approach could be used for the synthesis of N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)pivalamide, with careful selection of the starting materials and electrophiles to introduce the thiophen-3-yl and hydroxy groups.

Molecular Structure Analysis

The molecular structure of compounds with furan rings often includes key pharmacophore features that contribute to their biological activity. For example, the presence of a hydroxy group on the furan moiety, as seen in the compound of interest, is important for binding interactions in biological targets . The thiophen-3-yl group could also add to the compound's electronic properties and influence its reactivity.

Chemical Reactions Analysis

The chemical reactions involving furan-containing compounds can be quite diverse. The second paper indicates that the synthesized furan derivatives were examined for their antibacterial and antifungal activities, suggesting that the compound may also have potential biological applications . The reactivity of the furan ring, especially when substituted, could be exploited in various chemical transformations.

Physical and Chemical Properties Analysis

While the physical and chemical properties of N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)pivalamide are not directly provided, the properties of similar compounds can be indicative. For instance, high purity and yield in the synthesis of related compounds suggest that with careful synthetic design, the compound of interest could also be synthesized with high purity . The presence of both hydroxy and amide functional groups would influence the compound's solubility and potential for hydrogen bonding.

properties

IUPAC Name

N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3S/c1-15(2,3)14(18)16-8-11(17)13-5-4-12(19-13)10-6-7-20-9-10/h4-7,9,11,17H,8H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZEXGURVNPSLDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCC(C1=CC=C(O1)C2=CSC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)pivalamide

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